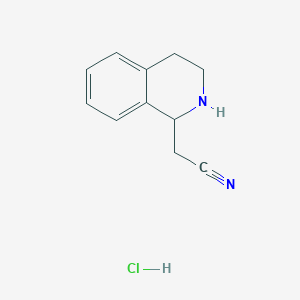

(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride

Beschreibung

Chemical and Structural Characteristics

Chemical Structure and Properties

Molecular Formula and Weight

(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride possesses the molecular formula C₁₁H₁₃ClN₂, representing the hydrochloride salt form of the parent compound. The molecular weight of the hydrochloride salt is precisely 208.69 grams per mole, while the free base form exhibits a molecular weight of 172.226 grams per mole with the molecular formula C₁₁H₁₂N₂. The compound exists predominantly as the hydrochloride salt in commercial preparations, which provides enhanced stability and improved handling characteristics compared to the free base form. The addition of the hydrochloride moiety significantly influences the compound's physicochemical properties, particularly its solubility profile and crystalline structure.

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Molecular Formula | C₁₁H₁₃ClN₂ | C₁₁H₁₂N₂ |

| Molecular Weight | 208.69 g/mol | 172.226 g/mol |

| CAS Number | 627098-24-2 | 111599-07-6 |

The molecular composition reflects the incorporation of eleven carbon atoms, forming the bicyclic tetrahydroisoquinoline core structure with the attached acetonitrile substituent. The presence of two nitrogen atoms within the molecular framework contributes to the compound's basic character and its ability to form stable salt formations with various acids.

Physical Properties

The physical properties of (1,2,3,4-tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride demonstrate characteristics typical of tetrahydroisoquinoline derivatives, with specific modifications attributed to the acetonitrile substituent and hydrochloride salt formation. The compound typically appears as a white to off-white crystalline solid at room temperature, exhibiting good stability under standard storage conditions. The boiling point of the free base form has been determined to be approximately 351.6°C at 760 millimeters of mercury pressure, indicating substantial thermal stability. The density of the free base compound measures 1.055 grams per cubic centimeter, reflecting the compact molecular structure and efficient packing arrangement.

The flash point of the compound occurs at 166.4°C, providing important safety information for handling and storage procedures. The hydrochloride salt form demonstrates significantly enhanced water solubility compared to the free base, making it more suitable for pharmaceutical applications and analytical procedures. This improved solubility profile results from the ionic character imparted by the hydrochloride formation, which facilitates hydrogen bonding interactions with polar solvents.

| Physical Property | Value | Reference Form |

|---|---|---|

| Appearance | White to off-white solid | Hydrochloride salt |

| Boiling Point | 351.6°C at 760 mmHg | Free base |

| Density | 1.055 g/cm³ | Free base |

| Flash Point | 166.4°C | Free base |

| Solubility | Enhanced in polar solvents | Hydrochloride salt |

Spectroscopic Characterization

Spectroscopic analysis of (1,2,3,4-tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride reveals characteristic absorption patterns that confirm its structural identity and provide insights into its molecular conformation. Nuclear magnetic resonance spectroscopy data from related tetrahydroisoquinoline acetonitrile derivatives demonstrate distinctive chemical shift patterns that are consistent with the proposed structure. The aromatic protons of the benzene ring typically appear in the downfield region between 7.0 and 7.5 parts per million, while the aliphatic protons of the tetrahydroisoquinoline ring system exhibit characteristic multipicity patterns in the upfield region.

The acetonitrile functional group produces a distinctive carbon-13 nuclear magnetic resonance signal around 118 parts per million, corresponding to the nitrile carbon atom. The methylene protons adjacent to the nitrile group typically appear as a characteristic doublet of doublets around 2.7 to 3.0 parts per million, reflecting their unique chemical environment. Infrared spectroscopy reveals the characteristic nitrile stretching frequency around 2240 to 2250 wavenumbers, providing definitive confirmation of the acetonitrile functionality.

Mass spectrometry analysis yields a molecular ion peak consistent with the expected molecular weight, with characteristic fragmentation patterns that include loss of the acetonitrile group and various ring fragmentations typical of tetrahydroisoquinoline systems. The spectroscopic data collectively confirm the structural integrity of the compound and provide valuable information for quality control and analytical identification procedures.

Classification and Nomenclature

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile;hydrochloride, which systematically describes the structural components and salt formation. This nomenclature follows the standard IUPAC conventions for naming heterocyclic compounds, beginning with the numbering of the tetrahydroisoquinoline ring system according to established priority rules. The acetonitrile substituent is designated as a 2-carbon chain bearing a nitrile functional group, attached to the 1-position of the tetrahydroisoquinoline ring system.

The systematic name clearly indicates the relationship between the compound and its parent tetrahydroisoquinoline structure, facilitating accurate identification and communication within the scientific community. The semicolon notation followed by "hydrochloride" specifically identifies the salt form, distinguishing it from the free base compound. This nomenclature system ensures unambiguous identification of the compound across various chemical databases and regulatory frameworks.

Alternative IUPAC-acceptable names may include variations in the description of the tetrahydroisoquinoline ring system, but the core structural identification remains consistent. The systematic nomenclature provides the foundation for computer-based chemical information systems and automated structure-activity relationship analyses.

Eigenschaften

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11;/h1-4,11,13H,5-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQVHFGAEMWCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388146 | |

| Record name | (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627098-24-2 | |

| Record name | (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine. This reaction can be facilitated by using dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired isoquinoline derivatives . The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the compound.

Industrial Production Methods

In an industrial setting, the production of (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride may involve large-scale synthesis using similar dehydrating agents and reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitrile group to an amine group, potentially altering the compound’s biological activity.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives with additional functional groups, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

The synthesis of (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride typically involves multiple steps that include the formation of tetrahydroisoquinoline derivatives followed by acetonitrile substitution. The compound can be synthesized through methods involving catalytic hydrogenation and nitrile transformations, yielding high purity and specific structural configurations essential for biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrahydroisoquinoline derivatives, including (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride. These compounds have demonstrated efficacy against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has shown promise in cancer research, particularly regarding its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanisms of action are believed to involve interference with cellular signaling pathways that regulate cell proliferation and survival .

Neurological Applications

Tetrahydroisoquinoline derivatives have been investigated for their effects on the central nervous system. They may act as antagonists or modulators at various neurotransmitter receptors, including opioid receptors. Research indicates that these compounds could be beneficial in treating conditions such as depression, anxiety disorders, and neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the SAR of (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride is crucial for optimizing its biological activity. Studies have shown that modifications at specific positions on the isoquinoline ring can significantly alter the compound's potency and selectivity for different biological targets .

| Position | Modification | Effect on Activity |

|---|---|---|

| 1 | Methyl group addition | Increased affinity for opioid receptors |

| 2 | Hydroxyl substitution | Enhanced anticancer activity |

| 3 | Halogenation | Improved antimicrobial potency |

Case Studies

Several case studies illustrate the applications of (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride:

- Antimicrobial Study : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to those with electron-donating groups .

- Cancer Research : In vitro studies demonstrated that (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride induced apoptosis in human breast cancer cells via the activation of caspase pathways .

Wirkmechanismus

The mechanism of action of (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the compound’s structural modifications.

Vergleich Mit ähnlichen Verbindungen

Structural Features :

- Core: 1,2,3,4-Tetrahydroisoquinoline (partially saturated isoquinoline ring).

- Substituent : Acetonitrile group (-CH2CN) at position 1.

- Salt Form : Hydrochloride, improving aqueous solubility and crystallinity.

For example, describes hydrogenation of nitro groups using Pd/C under H2, which could apply to precursor intermediates of the target compound .

Comparison with Similar Compounds

Structural Analogues

Methyl 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetate Hydrochloride

- Molecular Formula: C12H15NO2·ClH

- Key Differences : Replaces the acetonitrile group with a methyl ester (-COOCH3).

- Implications :

- The ester group may undergo hydrolysis under acidic/basic conditions, whereas the nitrile group in the target compound is more chemically inert.

- Lower molar mass (241.716 g/mol vs. ~200–210 g/mol estimated for the target) due to the ester’s oxygen atoms.

- Pharmacological effects may differ due to electronic effects (electron-withdrawing nitrile vs. electron-donating ester).

Isoquinoline Alkaloid Hydrochlorides

Compounds like berberine hydrochloride (C20H18NO4·Cl) share the hydrochloride salt form but feature fully aromatic isoquinoline cores with additional oxygenated substituents.

- Key Differences: Aromaticity vs. partial saturation: The target compound’s tetrahydroisoquinoline core may confer improved metabolic stability. Functional groups: Alkaloids often contain methoxy or methylenedioxy groups, influencing solubility and receptor binding.

Tetrahydroquinolinone Derivatives

Compounds 24–27 in feature 3,4-dihydroquinolin-2(1H)-one cores with varied substituents (e.g., amino, fluoro, thiophene-carboximidamide).

- Structural Contrasts: Core: Quinoline vs. isoquinoline (positional isomerism). Functional Groups: Ketone (-CO-) in tetrahydroquinolinones vs. nitrile (-CN) in the target compound.

- Synthetic Parallels: Both utilize catalytic hydrogenation (Pd/C, H2) for nitro-group reduction. Yields for tetrahydroquinolinones range from 43.7% to 72.9%, suggesting moderate efficiency for similar reactions .

Acetonitrile Derivatives

Acetonitrile (C2H3N)

- Physical Properties :

- Toxicity :

Data Tables

Table 1: Structural and Physical Comparison

Key Findings

- The acetonitrile group in the target compound likely enhances chemical stability compared to ester analogues but introduces toxicity risks akin to pure acetonitrile.

- Structural analogs with tetrahydroquinoline/isoquinoline cores demonstrate diverse synthetic routes, emphasizing the versatility of hydrogenation and substitution strategies.

- Safety protocols for the target compound should align with acetonitrile’s hazards (e.g., ventilation, PPE), adjusted for its salt form’s reduced volatility .

Biologische Aktivität

(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride is a compound derived from the tetrahydroisoquinoline scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, a structure known for its presence in various natural products and pharmaceuticals. The basic structure can be represented as follows:

This structure allows for multiple interactions with biological targets due to the presence of nitrogen atoms that can participate in hydrogen bonding and other interactions.

Antitumor Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antitumor properties. For instance, studies have shown that certain substituted tetrahydroisoquinolines can inhibit KRas protein activity, which is crucial in various cancers such as pancreatic and colorectal cancers. In vitro assays have demonstrated that these compounds can induce cytotoxicity in cancer cell lines, with IC50 values indicating potent activity against tumor cells .

Table 1: Antitumor Activity of Tetrahydroisoquinoline Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 12 | Pancreatic | 15.6 | KRas Inhibition |

| Compound 15 | Colorectal | 22.3 | Antiangiogenesis |

| Compound 18 | Lung Adenocarcinoma | 18.9 | Induction of Apoptosis |

Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective effects. Studies have highlighted their ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves modulation of signaling pathways related to inflammation and cell survival .

Anti-inflammatory Properties

The compound has shown anti-inflammatory activity in various models. For example, it has been reported to inhibit the release of pro-inflammatory cytokines in macrophage cultures. This property is particularly relevant for conditions involving chronic inflammation .

Table 2: Summary of Anti-inflammatory Effects

| Study | Model Used | Key Findings |

|---|---|---|

| Study A | RAW264.7 Macrophages | Reduced TNF-α secretion by 40% at 50 µM |

| Study B | Neutrophil Cultures | Decreased superoxide production by 30% |

Case Study 1: KRas Inhibition

A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated that specific modifications to the structure enhanced binding affinity to the KRas protein. The study utilized molecular docking simulations alongside biological assays to validate the findings .

Case Study 2: Neuroprotection in Animal Models

In vivo experiments using rodent models of neurodegeneration showed that administration of (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride significantly improved cognitive function and reduced markers of neuronal damage .

Q & A

Q. What strategies are effective for resolving and characterizing isomeric impurities in this compound?

- Methodological Answer : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isopropanol/hexane mobile phases. For diastereomers, preparative chromatography followed by X-ray crystallography confirms absolute configuration. Mass fragmentation patterns (LC-MS/MS) differentiate positional isomers, such as 1- vs. 3-substituted tetrahydroisoquinoline derivatives .

Q. How do solvent polarity and counterion selection influence the compound’s pharmacokinetic properties?

- Methodological Answer : Polar solvents like acetonitrile enhance solubility but reduce membrane permeability. Counterion exchange (e.g., citrate vs. hydrochloride) alters logP values: citrate salts exhibit lower logP (−1.2 vs. +0.8 for hydrochloride), improving aqueous solubility but requiring pH-adjusted formulations for bioavailability .

Q. What in vivo models are suitable for evaluating the neuropharmacological activity of this compound?

- Methodological Answer : Murine models (e.g., MPTP-induced Parkinson’s disease) are validated for tetrahydroisoquinoline derivatives. Intraperitoneal administration at 10–50 mg/kg in saline/acetonitrile (1:9 v/v) ensures consistent absorption. Sacrifice intervals (4–48 hours post-dose) align with metabolite half-life profiling .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometries for docking studies. Substituent effects (e.g., 6,7-diethoxy groups) correlate with serotonin receptor binding affinity (ΔG = −9.2 kcal/mol) in molecular dynamics simulations. Validate predictions via radioligand displacement assays .

Q. What degradation pathways dominate under accelerated thermal stress, and how are degradation products identified?

- Methodological Answer : Thermal gravimetric analysis (TGA) reveals two degradation steps: (1) loss of HCl (~150°C) and (2) nitrile cyclization (~250°C). LC-HRMS identifies cyclized byproducts (e.g., quinazolinones) via [M+H]+ ions at m/z 245.1. Forced degradation in acidic conditions (0.1N HCl, 70°C) accelerates hydrolysis, yielding tetrahydroisoquinoline-acetamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.